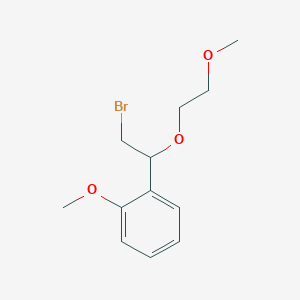
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene is an organic compound with a complex structure that includes bromine, methoxy, and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene typically involves the reaction of 2-methoxyethanol with bromoethane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the bromoethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-(2-hydroxy-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene.
Oxidation: Formation of 1-(2-bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzoic acid.
Reduction: Formation of 1-(2-ethyl-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and ethoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl methyl ether
- 1-Bromo-2-methoxyethane
Comparison: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene is unique due to the presence of both methoxy and ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. The combination of these functional groups allows for a broader range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C12H17BrO3 |
|---|---|
Peso molecular |
289.16 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO3/c1-14-7-8-16-12(9-13)10-5-3-4-6-11(10)15-2/h3-6,12H,7-9H2,1-2H3 |
Clave InChI |
IMJNFTSXHOLJCB-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(CBr)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


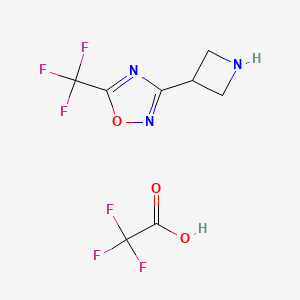
![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
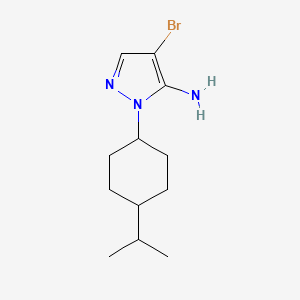
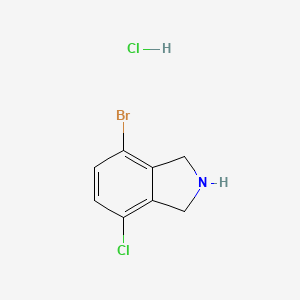
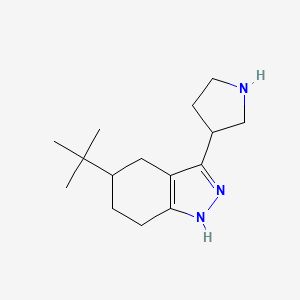
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
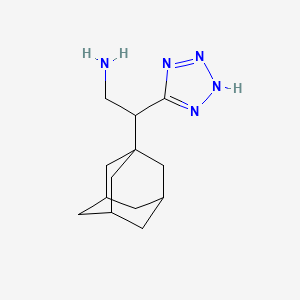
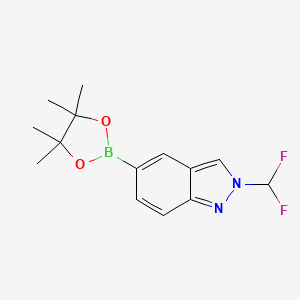
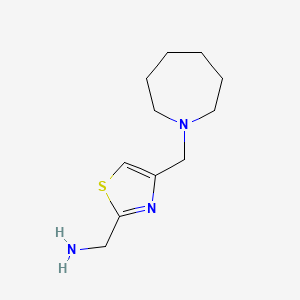
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
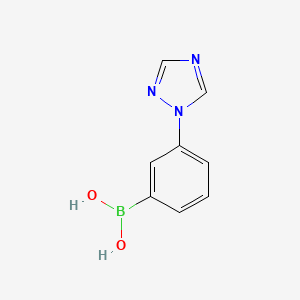
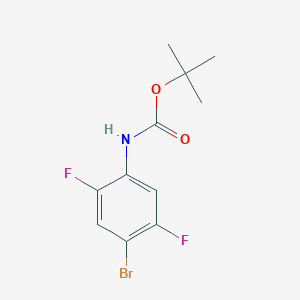
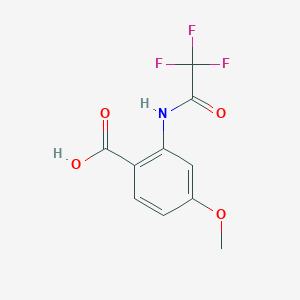
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
